N-Ethylbenzisoxazolium tetrafluoroborate
Description
Historical Context and Evolution of Benzisoxazolium Salts in Synthesis
The utility of isoxazolium salts as reagents in organic synthesis has been recognized for decades, with significant developments shaping their application.
The foundational work on isoxazolium salts was pioneered by R.B. Woodward in the mid-20th century. acs.org His research into the reactivity of these compounds, particularly their reactions with bases, laid the groundwork for their use as activating agents. acs.org This early research demonstrated that the isoxazolium ring is susceptible to nucleophilic attack, a key feature that would be exploited in subsequent applications, most notably in peptide synthesis. The development of reagents like Woodward's Reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate) was a landmark in this field, showcasing the potential of isoxazolium salts to facilitate the formation of amide bonds. semanticscholar.org The chemistry of isoxazoles and their derivatives continues to be an active area of research, with ongoing advances in their synthesis and application in drug discovery. semanticscholar.orgrsc.org
While the specific historical introduction of N-Ethylbenzisoxazolium tetrafluoroborate (B81430) into activation chemistry is not widely documented in seminal literature, its existence as a commercial product suggests its use in specialized applications. scbt.comsigmaaldrich.com The significance of benzisoxazolium salts, in general, lies in their ability to act as precursors to reactive intermediates. The tetrafluoroborate anion is a common non-nucleophilic counterion used to stabilize reactive cationic species, a feature often seen in reagents for organic synthesis. researchgate.netudayton.edu The development of various coupling reagents with tetrafluoroborate salts, such as N-triazinylammonium tetrafluoroborates, highlights the importance of this counterion in creating effective reagents for peptide synthesis and other condensation reactions. nih.gov
Classification and Role of N-Ethylbenzisoxazolium Tetrafluoroborate as an Activating Agent
This compound is classified as a benzisoxazolium salt and functions as an activating agent. Its primary role is to render a chemical group, typically a carboxylate, more susceptible to nucleophilic attack. This activation is crucial in processes like peptide coupling, where the formation of an amide bond between two amino acids is required. bachem.comuniurb.it
The general mechanism for activation by isoxazolium salts involves the reaction of the carboxyl group with the isoxazolium cation. This reaction forms a highly reactive enol ester intermediate. This intermediate is then readily attacked by a nucleophile, such as the amino group of another amino acid, to form the desired product with the regeneration of the isoxazole (B147169) ring in a rearranged form. While this is the general mechanism for isoxazolium salts, the specific reactivity of this compound would be influenced by the benzannulated ring and the ethyl substituent.
The field of peptide coupling has seen the development of a wide array of activating agents, including phosphonium (B103445) and aminium/uronium salts like HBTU, TBTU, and HATU, which often contain tetrafluoroborate or hexafluorophosphate (B91526) counterions. bachem.compeptide.com These reagents are prized for their efficiency and for minimizing side reactions like racemization. bachem.comuniurb.it
Overview of Research Trajectories for this compound
Specific research trajectories focusing exclusively on this compound are not extensively detailed in publicly available literature. However, broader research trends in related areas provide context for its potential applications. The ongoing development of novel coupling reagents for peptide synthesis is a major research focus. bachem.comnih.gov Scientists are continuously searching for reagents that offer higher yields, faster reaction times, and greater suppression of side reactions.
Furthermore, the synthesis of complex heterocyclic molecules remains a significant area of interest in organic chemistry. rsc.org Research in this domain includes the development of new synthetic routes to isoxazole and benzisoxazole derivatives and the exploration of their reactivity. These fundamental studies could lead to new applications for compounds like this compound. The exploration of isoxazole chemistry for applications in medicinal chemistry and drug discovery is also a vibrant field of research. semanticscholar.orgrsc.org
Properties
IUPAC Name |
2-ethyl-1,2-benzoxazol-2-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NO.BF4/c1-2-10-7-8-5-3-4-6-9(8)11-10;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZKECHXPFSOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196728 | |
| Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |
| Source | EPA DSSTox | |
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Molecular Weight |
234.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4611-62-5 | |
| Record name | 1,2-Benzisoxazolium, 2-ethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4611-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |
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| Record name | 2-Ethyl-1,2-benzisoxazole tetrafluoroborate | |
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| Record name | 2-ethyl-1,2-benzisoxazole tetrafluoroborate | |
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Synthetic Methodologies Associated with N Ethylbenzisoxazolium Tetrafluoroborate
Preparation Strategies for the N-Ethylbenzisoxazolium Cation System
The synthesis of N-Ethylbenzisoxazolium tetrafluoroborate (B81430) is a multi-step process that commences with the construction of the benzisoxazole core, followed by N-alkylation to form the desired cation, and finally, a counterion exchange to yield the tetrafluoroborate salt.
Synthesis of the Benzisoxazole Core and N-Alkylation
The foundational step in the synthesis of N-Ethylbenzisoxazolium tetrafluoroborate is the preparation of the 1,2-benzisoxazole (B1199462) (indoxazine) scaffold. Various synthetic strategies have been developed to construct this heterocyclic system. Classical and modern approaches provide access to both unsubstituted and substituted benzisoxazoles, which are precursors to a range of N-alkylated derivatives.
One common approach involves the cyclization of ortho-substituted benzene (B151609) derivatives. For instance, 2-hydroxyaryl oximes can undergo dehydration to form the N-O bond of the isoxazole (B147169) ring. lookchem.com Another strategy begins with readily available methyl 2-nitrobenzoates. Partial reduction of the nitro group to a hydroxylamine, followed by a base-mediated cyclization, yields the corresponding benzisoxazol-3(1H)-one. nih.gov Furthermore, [3+2] cycloaddition reactions between in situ generated nitrile oxides and arynes offer a direct route to functionalized benzisoxazoles under mild conditions. chim.it
Once the benzisoxazole core is obtained, the next crucial step is the N-alkylation to form the N-ethylbenzisoxazolium cation. This is typically achieved by reacting the benzisoxazole with a suitable ethylating agent. Potent alkylating agents like trialkyloxonium salts are particularly effective for the N-alkylation of weakly nucleophilic heterocycles. thieme-connect.de Specifically, triethyloxonium (B8711484) tetrafluoroborate is a powerful reagent that can deliver an ethyl group to the nitrogen atom of the benzisoxazole ring, directly forming the N-ethylbenzisoxazolium cation with a tetrafluoroborate counterion. The reaction mechanism involves the nucleophilic attack of the benzisoxazole nitrogen on the ethyl group of the oxonium salt.
A closely related and well-documented synthesis is that of Woodward's Reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate). smolecule.com This synthesis involves the formation of a 5-phenylisoxazole (B86612) derivative followed by N-ethylation and sulfonation. While the core structure is substituted, the fundamental N-ethylation step provides a strong precedent for the synthesis of the unsubstituted N-Ethylbenzisoxazolium cation.
Methods for Counterion Exchange to Tetrafluoroborate Salt
In many synthetic routes, the initial N-alkylation may result in an isoxazolium salt with a counterion other than tetrafluoroborate (e.g., a halide). In such cases, a counterion exchange step is necessary. This is a critical step as the nature of the counterion can significantly influence the salt's solubility, stability, and reactivity.
One of the most common methods for counterion exchange is through the use of an anion exchange resin. The isoxazolium salt is passed through a column packed with a resin that has been pre-loaded with tetrafluoroborate anions. The original counterion is exchanged for the tetrafluoroborate anion, and the desired this compound is eluted from the column.
Another effective method involves precipitation. This strategy relies on the differential solubility of the salts involved. For instance, if the initial isoxazolium salt is a halide, it can be dissolved in a suitable solvent and treated with a source of tetrafluoroborate ions, such as sodium tetrafluoroborate or silver tetrafluoroborate. If the resulting halide salt (e.g., sodium chloride or silver halide) is insoluble in the reaction medium, it will precipitate out, leaving the desired this compound in solution. The precipitate can then be removed by filtration. The choice of solvent is crucial for the success of this method, as it must selectively dissolve the reactants and the desired product while minimizing the solubility of the byproduct salt.
Optimization of Reaction Conditions for this compound Mediated Processes
The efficiency and selectivity of chemical transformations mediated by this compound, particularly in peptide synthesis, are highly dependent on the reaction conditions. The choice of solvent and the use of additives can have a profound impact on the reaction outcome.
Influence of Solvent Systems on Reaction Efficiency and Selectivity
The solvent plays a multifaceted role in reactions involving isoxazolium salts. It not only dissolves the reactants but also influences the stability of the reactive intermediates and the transition states. In peptide coupling reactions, the solvent's ability to solvate the growing peptide chain is critical for preventing aggregation and ensuring high coupling yields.
The polarity of the solvent is a key factor. In the activation of carboxylic acids by reagents like Woodward's Reagent K, the formation of the key reactive intermediate, a ketoketenimine, is highly solvent-dependent. lookchem.com In less polar solvents such as chloroform (B151607) or dichloromethane (B109758), the formation of the active ester intermediate is favored. In contrast, more polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can lead to different reaction pathways and potentially a mixture of products.
The following table summarizes the effect of different solvents on peptide coupling efficiency, drawing from studies on related coupling reagents.
| Solvent System | Dielectric Constant (approx.) | General Observations in Peptide Coupling |
| Dichloromethane (DCM) | 9.1 | Favors formation of active ester intermediates; good for minimizing side reactions. |
| Tetrahydrofuran (THF) | 7.5 | Often used, but can be less effective than more polar solvents for solvating larger peptides. |
| Acetonitrile (MeCN) | 37.5 | A polar aprotic solvent that can facilitate the reaction, but may not be optimal for all peptide sequences. |
| N,N-Dimethylformamide (DMF) | 36.7 | A common solvent in solid-phase peptide synthesis due to its excellent solvating properties for peptides. |
| N-Methylpyrrolidone (NMP) | 32.2 | Similar to DMF, offers good solvation but can sometimes lead to side reactions. |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | A highly polar solvent that can enhance reaction rates but may also promote side reactions and is difficult to remove. |
This table is illustrative and based on general observations in peptide synthesis with related coupling agents. Specific results may vary depending on the exact substrates and conditions.
Role of Stoichiometric and Catalytic Additives
Additives are frequently employed in this compound mediated reactions to enhance coupling efficiency and suppress side reactions, most notably racemization in peptide synthesis.
Bases: The activation of a carboxylic acid by an isoxazolium salt typically requires a base to deprotonate the carboxylic acid, forming a carboxylate anion which then attacks the isoxazolium ring. Tertiary amines such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used for this purpose. The choice and stoichiometry of the base are critical, as excess base can promote racemization and other side reactions.
Coupling Additives: To further improve the reaction, coupling additives are often introduced. These additives can react with the initially formed active intermediate to generate a new, more stable, yet still reactive acylating agent. This two-step activation process helps to minimize racemization. Common additives include:
1-Hydroxybenzotriazole (B26582) (HOBt): A classic additive that reacts with the activated carboxyl group to form an HOBt ester, which is less prone to racemization.
1-Hydroxy-7-azabenzotriazole (B21763) (HOAt): Generally more effective than HOBt in accelerating coupling and reducing racemization, especially for sterically hindered amino acids.
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive alternative to HOBt and HOAt that has shown excellent performance in peptide coupling.
The following table illustrates the role of common additives in peptide coupling reactions.
| Additive | Function | Typical Concentration |
| Triethylamine (TEA) | Base | 1-2 equivalents |
| N,N-Diisopropylethylamine (DIPEA) | Base (less nucleophilic than TEA) | 1-2 equivalents |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressant, coupling activator | 1 equivalent |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | Highly effective racemization suppressant and activator | 1 equivalent |
| OxymaPure® | Non-explosive racemization suppressant and activator | 1 equivalent |
This table provides a general overview of the function and use of common additives in peptide synthesis.
Derivatization and Structural Modifications of the N-Ethylbenzisoxazolium Framework for Enhanced Reactivity
The reactivity of this compound can be modulated by introducing substituents onto the benzisoxazole ring. These modifications can influence the electronic properties of the isoxazolium system, thereby affecting its susceptibility to nucleophilic attack and the stability of the resulting intermediates.
The synthesis of substituted benzisoxazoles provides the necessary precursors for creating a library of derivatized N-ethylbenzisoxazolium salts. For example, electron-withdrawing groups on the benzene ring are expected to increase the electrophilicity of the isoxazolium cation, potentially leading to faster reaction rates. Conversely, electron-donating groups might decrease its reactivity.
Research into the synthesis of substituted 2,1-benzisoxazoles has demonstrated methods to introduce a variety of functional groups at different positions of the benzene ring. nih.gov For instance, starting from substituted methyl 2-nitrobenzoates allows for the preparation of benzisoxazolones with substituents that can be carried through to the final N-ethylated product.
While specific studies on the reactivity of a wide range of substituted N-Ethylbenzisoxazolium tetrafluoroborates are not extensively documented, the principles of physical organic chemistry suggest a predictable influence of substituents on reactivity. The following table outlines the expected effects of substituents at various positions on the benzisoxazole ring on the reactivity of the corresponding N-ethylbenzisoxazolium salt.
| Position of Substitution | Type of Substituent | Expected Effect on Reactivity | Rationale |
| C5 | Electron-withdrawing (e.g., -NO2, -CN) | Increased reactivity | Enhances the electrophilicity of the isoxazolium ring system. |
| C5 | Electron-donating (e.g., -OCH3, -CH3) | Decreased reactivity | Reduces the electrophilicity of the isoxazolium ring system. |
| C7 | Sterically bulky group | Potentially decreased reactivity | May hinder the approach of the nucleophile to the reactive center. |
| C3 | Substituent | May alter the ring-opening mechanism and stability of the ketenimine intermediate. | The C3 position is directly involved in the ring-opening step. |
This table is based on established principles of physical organic chemistry and provides a predictive framework for the impact of derivatization. The synthesis and evaluation of such derivatized reagents would be a valuable area for future research to develop more tailored and efficient coupling agents.
Mechanistic Investigations of N Ethylbenzisoxazolium Tetrafluoroborate Reactivity
Elucidation of the Base-Catalyzed Ring Opening Mechanism of the N-Ethylbenzisoxazolium Cation
The initial and rate-determining step in the reaction of the N-Ethylbenzisoxazolium cation with bases is the cleavage of the isoxazolium ring. This process is a base-catalyzed reaction that leads to the formation of a highly reactive intermediate species.
Formation and Characterization of the Transitory N-Ethylbenzoketoketenimine Intermediate
The interaction of the N-Ethylbenzisoxazolium cation with a base, such as a hydroxide (B78521) ion or an amine, results in the abstraction of the acidic proton at the C3 position of the isoxazolium ring. This proton abstraction induces the cleavage of the weak N-O bond, leading to the formation of a transitory and highly reactive α-keto ketenimine, specifically the N-Ethylbenzoketoketenimine intermediate. lookchem.com This intermediate is central to the subsequent reactions of the starting compound.
The formation of this ketenimine intermediate from the related N-ethyl-5-phenylisoxazolium-3'-sulfonate (Woodward's Reagent K) is a well-established phenomenon. lookchem.com In non-aqueous solvents like acetonitrile, the use of a base such as triethylamine (B128534) facilitates the generation of the reactive keto ketenimine intermediate. lookchem.com Due to its transient nature, the direct spectroscopic characterization of N-Ethylbenzoketoketenimine is challenging. However, its existence is inferred from the products of its reactions with various nucleophiles. The electronic structure of ketenimines has been a subject of spectroscopic and computational studies, which provide insights into their reactivity. rsc.org
Kinetic Studies on Intermediate Lifetimes and Reaction Rates
Kinetic studies on the related N-ethyl-5-phenylisoxazolium-3'-sulfonate provide valuable insights into the reactivity of the ketenimine intermediate. The rate of the hydroxide-promoted formation of the ketenimine from the isoxazolium salt is rapid. lookchem.com The subsequent reactions of the ketenimine with various nucleophiles have been quantified, revealing a high degree of reactivity.
For instance, the rate law for the spontaneous hydration of the ketenimine intermediate to form the corresponding N-ethyl-3-oxo-3-phenylpropanamide has been determined. lookchem.com Furthermore, the rate constants for the nucleophilic attack of various species on the ketenimine have been measured. These studies demonstrate that the ketenimine is a potent electrophile, readily reacting with a wide range of nucleophiles.
Table 1: Rate Constants for the Reaction of the Ketenimine Intermediate Derived from N-Ethyl-5-phenylisoxazolium-3'-sulfonate with Various Nucleophiles at 25°C lookchem.com
| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) |
| Imidazole (B134444) | 4.70 |
| N-Methylamine | 125 |
| Phenoxide ion of N-acetyl-L-tyrosinamide | 82 |
| 2-Hydroxyethanethiolate | 57,600 |
| Acetate | 0.245 |
This interactive table allows for sorting and filtering of the data.
Pathways of Nucleophilic Attack and Subsequent Rearrangements
The highly electrophilic character of the N-Ethylbenzoketoketenimine intermediate makes it susceptible to attack by a variety of nucleophiles. These reactions lead to the formation of adducts which can then undergo further rearrangements to yield stable products.
Adduct Formation with Carboxylic Acids and other Nucleophiles
Carboxylic acids readily react with the N-Ethylbenzoketoketenimine intermediate to form unstable adducts. lookchem.com This reaction is initiated by the attack of the carboxylate anion on the central carbon of the ketenimine. This step is fundamental to the application of N-alkylisoxazolium salts as activating agents in peptide synthesis. lookchem.com
Beyond carboxylic acids, a broad spectrum of nucleophiles can form adducts with the ketenimine intermediate. These include amines, thiols, and the side chains of amino acids such as histidine and cysteine. nih.gov The reaction with these nucleophiles often results in the formation of stable enamine adducts, which exhibit characteristic UV absorption maxima. lookchem.com
Rearrangement Mechanisms Leading to Active Phenol (B47542) Esters
A significant application of N-alkylisoxazolium salts is the formation of active esters, which are valuable reagents in organic synthesis, particularly in the formation of amide bonds. When the nucleophile is a phenoxide ion, the initial adduct formed from the attack on the ketenimine can rearrange to form a stable, active phenol ester.
The reaction of the ketenimine derived from N-ethyl-5-phenylisoxazolium-3'-sulfonate with the phenoxide ion of N-acetyl-L-tyrosinamide has been shown to proceed with a significant rate constant, indicating a facile reaction. lookchem.com The resulting enol ester is the "active ester," which can then readily react with an amine to form a new amide bond, regenerating the phenol. This two-step process allows for the efficient coupling of carboxylic acids and amines under mild conditions.
Theoretical and Computational Chemistry Approaches to N-Ethylbenzisoxazolium Tetrafluoroborate (B81430) Reaction Dynamics
While extensive experimental data exists for the reactivity of N-alkylisoxazolium salts, particularly Woodward's Reagent K, specific theoretical and computational studies on the reaction dynamics of N-Ethylbenzisoxazolium tetrafluoroborate are not widely reported in the literature. However, computational methods have been applied to understand the reactivity of related systems, such as the cycloaddition reactions of N-aryl ketenimines. acs.org
These computational studies have provided insights into the frontier molecular orbital energies and transition state geometries of ketenimine reactions. acs.org For instance, it has been shown that the reactivity of N-aryl ketenimines as aza-dienophiles is not primarily controlled by frontier molecular orbital interactions but rather by reduced distortion in the transition state. acs.org
Future computational investigations focusing on the this compound system could provide a deeper understanding of its reaction dynamics. Such studies could elucidate the precise structure and energetics of the N-Ethylbenzoketoketenimine intermediate, map the potential energy surface for the ring-opening reaction, and model the transition states for nucleophilic attack and subsequent rearrangements. This would offer a more complete and quantitative picture of the mechanistic intricacies of this versatile class of compounds.
Applications of N Ethylbenzisoxazolium Tetrafluoroborate in Complex Organic Synthesis
Amide Bond Formation and Peptide Coupling Strategies
Woodward's Reagent K is a well-established coupling reagent for the formation of amide bonds, a critical linkage in peptides and numerous other biologically active compounds and pharmaceuticals. acs.orgsigmaaldrich.comscbt.com The process is initiated by the reaction of the isoxazolium salt with a carboxylate anion. This reaction proceeds via the formation of a transient and highly reactive ketoketenimine intermediate, which is generated by the abstraction of a proton from the 3-position of the isoxazole (B147169) ring. This intermediate readily reacts with a carboxylic acid to produce a reactive enol ester. This "activated" carboxylic acid derivative can then efficiently react with an amine to form the desired amide bond.
A key study on the gas-phase amidation of carboxylic acids within peptides using Woodward's Reagent K has provided direct evidence for this mechanism. nih.govnih.gov In these experiments, the reaction between peptide ions containing a carboxylic acid group and Woodward's Reagent K ions led to the formation of an enol ester intermediate within an electrostatic complex. Subsequent collisional activation of this complex resulted in the transfer of the ethylamino group from the reagent to the activated carbonyl carbon of the peptide, yielding an ethyl amide. nih.govnih.gov This transformation confirms the role of the reagent in activating the carboxylic acid and facilitating the subsequent amidation.
Activation: The carboxylic acid attacks the N-ethylbenzisoxazolium cation, leading to the opening of the isoxazole ring and the formation of a reactive enol ester.
Coupling: The amino group of the incoming amino acid or amine attacks the activated carbonyl of the enol ester, forming a tetrahedral intermediate.
Product Formation: The tetrahedral intermediate collapses, releasing the enol portion of the activating group and forming the new amide (peptide) bond.
| Step | Description | Key Intermediate |
| 1 | Reaction of carboxylate with N-Ethylbenzisoxazolium tetrafluoroborate (B81430) | Reactive enol ester |
| 2 | Nucleophilic attack by the amine component | Tetrahedral intermediate |
| 3 | Collapse of the intermediate to form the amide bond | Amide product |
Historically, solution-phase peptide synthesis was the primary method for assembling peptides before the widespread adoption of solid-phase techniques. wikipedia.org In this classical approach, N-Ethylbenzisoxazolium tetrafluoroborate proved to be a valuable coupling reagent. nih.gov Its ability to generate a highly reactive acylating agent in the form of an enol ester allows for the efficient formation of peptide bonds between amino acid or peptide fragments in solution.
The kinetics of peptide bond formation in solution are complex and can be influenced by the nature of the amino acid residues being coupled. nih.gov While specific yield data for a wide range of dipeptide syntheses using this compound is not extensively compiled in recent literature, its established use points to its effectiveness under appropriate reaction conditions. The success of the coupling reaction in solution often depends on factors such as solvent choice, temperature, and the presence of a suitable base to neutralize the proton released during the reaction.
While this compound can be used as a coupling reagent in solid-phase peptide synthesis (SPPS), its most prominent and well-documented application in this area is as a component of cleavage cocktails. scbt.comchimia.chresearchgate.netpeptide.comijprajournal.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. wikipedia.orgpeptide.comnih.gov After the desired sequence is assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed.
This final cleavage and deprotection step is often accomplished using a strong acid, typically trifluoroacetic acid (TFA). During this process, the acid-labile protecting groups are cleaved, generating highly reactive cationic species. These carbocations can react with nucleophilic residues in the peptide chain, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired side products. To prevent these side reactions, "scavengers" are added to the cleavage mixture to trap the reactive cations.
A widely used cleavage cocktail, known as "Reagent K," contains this compound (often referred to simply as Reagent K in this context) in a mixture with TFA, water, phenol (B47542), thioanisole, and ethanedithiol (EDT). peptide.com This formulation is particularly effective for cleaving peptides that contain a combination of these sensitive amino acid residues. peptide.com A study evaluating the efficacy of various cleavage methods in Fmoc-based SPPS found that Reagent K was used for the cleavage of a significant number of peptide-resins, highlighting its common application in the field. psu.edu
Composition of a Typical Reagent K Cleavage Cocktail
| Component | Function | Typical Percentage |
| Trifluoroacetic Acid (TFA) | Cleavage of peptide from resin and removal of protecting groups | 82.5% |
| Water | Scavenger | 5% |
| Phenol | Scavenger | 5% |
| Thioanisole | Scavenger | 5% |
| Ethanedithiol (EDT) | Scavenger | 2.5% |
| This compound | Component of the named Reagent K cocktail | - |
The formation of amide bonds between sterically demanding amino acids or other bulky amines and carboxylic acids is a significant challenge in organic synthesis. nih.govchimia.chchimia.ch Standard coupling reagents can often fail or give low yields due to the slow rate of nucleophilic attack by the hindered amine on the activated carboxylate. chimia.ch
While this compound is a competent coupling reagent for general amide bond formation, the literature specifically addressing its efficacy in overcoming high steric hindrance is limited. Modern methods for the synthesis of particularly challenging sterically hindered amides often employ alternative strategies, such as the use of organometallic reagents (e.g., Grignard reagents with isocyanates) or specialized, highly reactive coupling agents. nih.govchimia.ch This suggests that while Woodward's Reagent K is effective for many peptide coupling reactions, it may not be the reagent of choice for the most sterically congested substrates, where more forceful methods are required.
Activation of Carboxylic Acids for Esterification and Other Acyl Transfer Reactions
The core reactivity of this compound lies in its ability to activate carboxylic acids. nih.gov This activation is not limited to amide bond formation but can also be harnessed for other acyl transfer reactions, such as esterification. The mechanism follows the same initial pathway: the carboxylate reacts with the isoxazolium salt to form the reactive enol ester intermediate.
This activated intermediate can then be intercepted by an alcohol nucleophile to form an ester. This provides a method for esterification under mild conditions, avoiding the often harsh acidic conditions of a traditional Fischer esterification. masterorganicchemistry.comyoutube.com The reaction is particularly useful when dealing with sensitive substrates that cannot tolerate strong acids.
Although the primary application discussed in the literature for Woodward's Reagent K is peptide synthesis, its fundamental reactivity as a carboxylic acid activator makes it a potential tool for ester synthesis, especially in cases where mild activation is required. However, dedicated studies focusing on the broad applicability and optimization of this reagent for general esterification are not as prevalent as those for peptide coupling.
Reactivity with Diverse Nucleophilic Substrates beyond Carboxylates
The electrophilic nature of this compound and its corresponding enol ester intermediates allows for reactions with a variety of nucleophiles beyond carboxylates.
As established, the primary application of this compound involves its reaction with a carboxylic acid, followed by reaction with an amine (to form an amide) or an alcohol (to form an ester). The reagent itself does not directly react with simple amines or alcohols in the absence of a carboxylic acid to initiate the activation sequence.
However, the reagent has been shown to react with other nucleophilic functional groups found on the side chains of amino acids within proteins. acs.org Studies have demonstrated that Woodward's Reagent K can modify the nucleophilic side chains of certain amino acid residues. This reactivity is important in the context of protein chemistry and chemical biology, where the reagent can be used as a chemical probe to modify specific sites on a protein. This indicates a broader reactivity profile than just the activation of the C-terminus for peptide elongation.
Exploration of Other Functionalities as Nucleophilic Partners
Research into the reactivity of N-ethylbenzisoxazolium salts has revealed their capacity to react with a variety of nucleophiles beyond the amino groups of amino acids. The core of its reactivity lies in the ring-opening of the isoxazolium cation upon nucleophilic attack. This process generates a highly reactive acylating agent, specifically an enol ester, which can then react with a nucleophile.
One of the parent compounds, N-ethyl-5-phenylisoxazolium-3'-sulfonate, also known as Woodward's Reagent K, has been shown to react with several nucleophilic groups found in protein side chains. labnovo.com These include the sulfhydryl group of cysteine, the hydroxyl group of tyrosine, the amino group of lysine, and the imidazole (B134444) group of histidine. labnovo.com The reaction with these nucleophiles results in the formation of stable enamine adducts, which can be monitored spectrophotometrically. labnovo.com This reactivity suggests that this compound likely engages with a similar broad range of nucleophilic functionalities, making it a versatile tool for the modification of complex biomolecules and other organic structures. The general mechanism involves the formation of o-hydroxy-N-ethylbenzamido derivatives upon reaction with these nucleophiles. epdf.pubresearchgate.netresearchgate.net
The reaction of this compound with a carboxyl group first yields a reactive enol ester. This intermediate is then susceptible to attack by a variety of nucleophiles, not limited to amines. This two-step process allows for the coupling of carboxylic acids with a diverse set of nucleophilic partners.
| Nucleophilic Group | Amino Acid Example | Potential Product Type with this compound |
| Amino | Lysine | Amide |
| Sulfhydryl (Thiol) | Cysteine | Thioester (initially), followed by rearrangement |
| Hydroxyl | Tyrosine, Serine, Threonine | Ester |
| Imidazole | Histidine | Acylimidazole derivative |
Challenges and Limitations in this compound Mediated Synthesis
While this compound is a valuable reagent, its application is not without challenges. The very nature of its activation mechanism can lead to side reactions and issues with stereochemical integrity, particularly in the context of peptide synthesis.
In the specific context of peptide synthesis, a slow coupling step can increase the risk of racemization of the activated amino acid. The longer the activated amino acid resides as the reactive enol ester, the greater the chance for deprotonation at the α-carbon, leading to a loss of stereochemical purity.
The suppression of racemization is a paramount concern in peptide synthesis. The use of isoxazolium salts like this compound was initially explored due to their potential for mediating peptide bond formation with minimal racemization. The original work on the related Woodward's Reagent K highlighted its utility in peptide synthesis under mild conditions, which inherently helps to minimize racemization. labnovo.com
Strategies to suppress racemization when using coupling reagents often involve the addition of auxiliary nucleophiles or "additives." These additives can react with the activated carboxylic acid to form a less reactive, but more stable, intermediate that is less prone to racemization. Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives. While specific studies on the use of such additives with this compound are not widely documented, the general principles of racemization suppression in peptide coupling would apply.
Key strategies to mitigate racemization include:
Controlling Reaction Temperature: Lowering the reaction temperature can decrease the rate of both the desired coupling reaction and the undesired racemization, often favoring the former.
Choice of Solvent: The polarity and basicity of the solvent can influence the rate of racemization. Non-polar, aprotic solvents are generally preferred.
Use of a Non-nucleophilic Base: The choice of base used to neutralize the reaction mixture is crucial. A sterically hindered, non-nucleophilic base is often employed to prevent side reactions and minimize racemization.
Minimizing Pre-activation Time: The time the carboxylic acid is allowed to react with the coupling agent before the addition of the amine component should be kept to a minimum to reduce the lifetime of the racemization-prone activated intermediate.
Comparative Analysis of N Ethylbenzisoxazolium Tetrafluoroborate with Contemporary Reagents
Comparative Studies with Carbodiimide-Based Coupling Reagents (e.g., DCC, DIC, EDC)
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), have been foundational reagents in peptide synthesis. Their mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond.
N-Ethylbenzisoxazolium tetrafluoroborate (B81430) operates through a different mechanism. It reacts with the carboxylate anion to form an active enol ester, which is then susceptible to nucleophilic attack by the amine. This fundamental difference in the activated species has significant implications for the reaction profile.
A primary concern with carbodiimides is the potential for racemization of the activated amino acid. uni-kiel.de The O-acylisourea intermediate can cyclize to form a 5(4H)-oxazolone, which is prone to deprotonation and subsequent loss of stereochemical integrity. To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed to trap the O-acylisourea and form a less reactive, but also less racemization-prone, active ester. uni-kiel.de In contrast, N-Ethylbenzisoxazolium tetrafluoroborate was specifically developed to offer a method of peptide synthesis with minimal racemization without the absolute necessity for such additives. sigmaaldrich.com
Another key difference lies in the byproducts. DCC forms N,N'-dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration. However, this insolubility can be problematic in solid-phase peptide synthesis (SPPS). DIC is often preferred in SPPS as its urea (B33335) byproduct is more soluble. EDC, being water-soluble, is advantageous for solution-phase couplings where the urea byproduct can be removed by aqueous workup. uni-kiel.de The byproducts of this compound are generally more soluble, simplifying purification procedures.
| Feature | This compound | Carbodiimides (DCC, DIC, EDC) |
| Activation Mechanism | Forms an active enol ester. | Forms a highly reactive O-acylisourea intermediate. |
| Racemization | Inherently low potential for racemization. sigmaaldrich.com | Higher potential for racemization, often requiring additives like HOBt or HOAt for suppression. uni-kiel.de |
| Byproducts | Generally soluble byproducts. | Can form insoluble (DCC) or soluble (DIC, EDC) urea byproducts. uni-kiel.de |
| Need for Additives | Can be used without racemization suppressants. | Often used with additives to minimize racemization. uni-kiel.de |
Evaluation Against Onium Salt Coupling Reagents (e.g., HATU, HBTU, TBTU, BOP, PyBOP)
Onium salts, including aminium/uronium salts like HATU, HBTU, and TBTU, and phosphonium (B103445) salts like BOP and PyBOP, are highly efficient coupling reagents that have become staples in modern peptide synthesis. These reagents typically incorporate a benzotriazole (B28993) moiety (or a derivative thereof) and react with a carboxylic acid in the presence of a base to form an active ester in situ.
HATU, HBTU, and TBTU are among the most popular onium salts. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective, often reacting faster and with less epimerization than HBTU. BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is also a powerful reagent, though its use generates the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) was developed as a safer alternative to BOP.
In comparison to these highly reactive onium salts, this compound is generally considered to be a milder coupling reagent. While this may translate to slower reaction rates in some instances, it can be advantageous in preventing side reactions. The high reactivity of onium salts can sometimes lead to the formation of byproducts, such as the guanidinylation of the N-terminal amine if the coupling reagent is used in excess.
The key advantage of onium salts like HATU lies in their exceptional efficiency, especially for difficult couplings involving sterically hindered amino acids or for rapid synthesis protocols. While this compound is effective, it may not match the sheer speed and coupling efficiency of HATU in the most challenging synthetic scenarios.
| Feature | This compound | Onium Salts (HATU, HBTU, PyBOP, etc.) |
| Reactivity | Generally milder. | Highly reactive, often leading to very fast coupling times. |
| Side Reactions | Lower propensity for certain side reactions due to milder nature. | Can cause side reactions like guanidinylation if not used carefully. |
| Efficiency in Difficult Couplings | Effective, but may be less so than top-tier onium salts. | Highly efficient, especially for sterically hindered amino acids (e.g., HATU). |
| Byproducts | Soluble byproducts. | Byproducts vary; BOP produces carcinogenic HMPA, while PyBOP offers a safer alternative. |
Advantages and Disadvantages of this compound in Synthetic Utility
Specific Scenarios Favoring this compound Application
The primary advantage of this compound lies in its ability to facilitate peptide bond formation with a low risk of racemization, even without the use of additives. sigmaaldrich.com This makes it particularly well-suited for the coupling of racemization-prone amino acids or in fragment condensation strategies where the C-terminal amino acid of a peptide fragment is activated. In such cases, the risk of epimerization is significantly higher, and a milder reagent that inherently suppresses racemization is highly desirable.
Furthermore, its utility extends to the synthesis of peptides where sensitive functional groups are present, and the milder reaction conditions offered by the isoxazolium salt can help to avoid their degradation.
Strategic Selection and Complementarity in Reagent Selection for Complex Synthetic Tasks
In the synthesis of complex peptides or other molecules requiring amide bond formation, a "one-size-fits-all" approach to coupling reagent selection is rarely optimal. The strategic choice of reagent depends on several factors, including the nature of the amino acids being coupled (e.g., sterically hindered, racemization-prone), the synthetic strategy (solution-phase vs. solid-phase, fragment condensation), and the presence of sensitive functional groups.
This compound and its analogs occupy a valuable niche in the synthetic chemist's toolbox. While high-reactivity onium salts like HATU may be the default choice for routine, rapid solid-phase synthesis, this compound offers a complementary and often superior option in specific, challenging situations. Its key strength in minimizing racemization makes it a strategic choice for critical fragment condensations or when incorporating sensitive, epimerization-prone residues.
The decision to use this compound versus a carbodiimide (B86325) or an onium salt should be made based on a careful analysis of the specific synthetic challenge. For instance, in a large-scale solution-phase synthesis where byproduct removal is a key consideration and racemization must be strictly controlled, an isoxazolium salt may be preferable to DCC. In a demanding solid-phase synthesis of a peptide containing multiple sterically hindered amino acids, HATU might be the more pragmatic choice to ensure high coupling efficiency. Ultimately, the availability of a diverse array of coupling reagents, each with its own distinct advantages, allows for a more nuanced and successful approach to complex synthetic endeavors.
Advanced Research and Future Directions for N Ethylbenzisoxazolium Tetrafluoroborate Chemistry
Design and Synthesis of Novel N-Ethylbenzisoxazolium Tetrafluoroborate (B81430) Analogues with Enhanced Properties
The development of novel analogues of coupling reagents is a continuous effort in synthetic chemistry to improve efficiency, reduce side reactions, and expand the scope of their applications. For N-Ethylbenzisoxazolium tetrafluoroborate, this could involve modifications to both the benzisoxazolium core and the ethyl substituent.
Table 1: Potential Modifications for this compound Analogues and Their Desired Effects
| Modification Site | Potential Modification | Desired Property Enhancement |
| Benzisoxazolium Ring | Introduction of electron-withdrawing or -donating groups | Altered reactivity and stability of the reagent |
| Substitution at different positions on the benzene (B151609) ring | Fine-tuning of steric and electronic properties | |
| N-Alkyl Substituent | Variation of the alkyl chain length (e.g., methyl, propyl) | Improved solubility in different reaction media |
| Introduction of functional groups on the alkyl chain | Facilitation of purification or immobilization on a solid support |
Detailed research findings on the synthesis and characterization of such analogues of this compound are not readily found in peer-reviewed literature, indicating a potential area for future investigation.
Development of Green Chemistry Methodologies for this compound Synthesis and Application
Green chemistry principles aim to reduce the environmental impact of chemical processes. For a coupling reagent like this compound, this could encompass both its synthesis and its use in subsequent reactions.
Key areas for green methodology development would include:
Alternative Solvents: Replacing traditional, hazardous solvents like dichloromethane (B109758) or dimethylformamide with greener alternatives such as ionic liquids, supercritical fluids, or water-based systems.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Catalytic Processes: Developing catalytic methods for the synthesis of the reagent itself, which would reduce the need for stoichiometric reagents and the generation of byproducts.
Currently, there is a lack of specific studies detailing the application of green chemistry principles to the synthesis and use of this compound.
Advanced Spectroscopic Techniques for Real-Time Mechanistic Probing and Reaction Monitoring
Understanding the reaction mechanism of a coupling reagent is crucial for optimizing its performance. Advanced spectroscopic techniques can provide valuable insights into the transient intermediates and kinetics of the reactions involving this compound.
Table 2: Application of Advanced Spectroscopic Techniques for Mechanistic Studies
| Spectroscopic Technique | Potential Information Gained |
| In-situ FTIR/Raman | Identification of key functional group transformations in real-time |
| Real-time NMR | Characterization of reaction intermediates and determination of reaction kinetics |
| Mass Spectrometry | Detection of short-lived species and reaction byproducts |
While these techniques are widely used in chemical research, their specific application to elucidate the mechanistic pathways of this compound-mediated reactions is not extensively reported.
Exploration of this compound in Macrocyclization and Non-Peptide Oligomer Synthesis
Macrocycles and non-peptide oligomers are important classes of molecules with diverse applications in medicine and materials science. The efficiency of the cyclization step is often a major challenge in their synthesis. Coupling reagents play a critical role in facilitating these intramolecular reactions.
The utility of this compound in these areas would depend on its ability to promote efficient ring closure over intermolecular polymerization, especially at low concentrations. Research specifically demonstrating the successful application of this compound for these purposes is not prominent in the available literature.
Integration of this compound Chemistry into Automated Synthesis Platforms
Automated synthesis, including both solid-phase and flow chemistry systems, has revolutionized the production of peptides and other complex molecules. The integration of a coupling reagent into such platforms requires it to have good solubility, high reactivity, and produce byproducts that are easily removed.
While other coupling reagents have been successfully incorporated into automated synthesizers, specific protocols and performance data for the use of this compound in these systems are not well-documented. nih.gov This represents another area where further research could be beneficial for expanding the utility of this reagent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
